5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol

CFTR potentiator cystic fibrosis potency comparison

CFTR modulator HTS campaigns require a validated positive control with reproducible EC50 benchmarks for assay QC. VX-770 (Ivacaftor), the only FDA-approved CFTR potentiator, provides definitive reference data (G551D-CFTR EC50 100 nM; F508del-CFTR EC50 25 nM) for Z'-factor calculation and hit triaging. - Clinically validated: FDA-approved with Phase 3 efficacy data; ~70-fold more potent than genistein - Defined mechanism: cAMP-dependent CFTR Po increase without Regulatory Domain phosphorylation; distinguishes from activator-class compounds - Irreplaceable benchmark: VRT-532 and genistein cannot substitute without disqualifying translational relevance and cross-study comparability

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B1179884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3)O
InChIInChI=1S/C16H14N2O/c1-11-7-8-13(16(19)9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18)
InChIKeyUITPHBJALGIKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivacaftor (VX-770) – Clinically Validated CFTR Potentiator


5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, designated VX-770 and clinically known as Ivacaftor (Kalydeco®), is a synthetic pyrazole-phenol small molecule (C₁₆H₁₄N₂O, MW 250.30, CAS 121911-71-5) that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . It directly increases the channel open probability (Po) of mutant CFTR proteins, including the G551D gating mutation and the F508del processing mutation, restoring chloride ion transport in epithelial cells . Ivacaftor received FDA approval in January 2012 as the first therapy targeting the underlying molecular defect in cystic fibrosis, specifically for patients bearing the G551D mutation, and has since been approved for additional CFTR mutations . As the archetypal CFTR potentiator with extensive clinical validation, it serves as a benchmark reference compound for CFTR modulator discovery and a critical positive control in cystic fibrosis research programs.

Why VX-770 Substitution Fails


5-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol cannot be freely substituted by its closest structural congener, 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol (VRT-532), nor by the natural product potentiator genistein, because the 5-methyl positional isomerism on the phenolic ring dictates a distinct pharmacological trajectory . VX-770 achieves nanomolar potency (EC₅₀ 25–100 nM) coupled with oral bioavailability that enabled successful Phase 3 clinical trials and FDA approval, whereas VRT-532 remained a preclinical tool compound with moderate activation of CFTR short-circuit current and no reported clinical development . Furthermore, VX-770's mechanism—cAMP-dependent potentiation without augmenting Regulatory Domain phosphorylation—differs fundamentally from activator-class compounds such as UC(CF)-152, making functional interchange impossible without altering the biological question under investigation . These structural and pharmacological distinctions carry direct procurement consequences: selecting an incorrect analog introduces potency offsets exceeding two orders of magnitude, disqualifies translational relevance, and invalidates cross-study comparability.

VX-770: Quantified Comparator Evidence


Superior Potency vs. Genistein in Primary HBE Cells

In primary cultured human CF bronchial epithelia (HBE) heterozygous for G551D and F508del CFTR mutations, VX-770 potentiated forskolin-stimulated chloride secretion with an EC₅₀ of 236 nM, representing an approximately 70-fold gain in potency relative to genistein, the most widely used reference CFTR potentiator, which exhibited an EC₅₀ of 16 μM in the same assay system . This potency advantage was also evident in recombinant Fisher rat thyroid (FRT) cells, where VX-770 showed EC₅₀ values of 100 nM for G551D-CFTR and 25 nM for temperature-corrected F508del-CFTR .

CFTR potentiator cystic fibrosis potency comparison primary epithelial assay

Clinical Translation Advantage Over VRT-532

VX-770 (Ivacaftor) received FDA approval on January 31, 2012, for the treatment of cystic fibrosis in patients aged 6 years and older bearing the G551D mutation, following two 48-week placebo-controlled Phase 3 clinical trials involving 213 patients that demonstrated significant improvements in lung function (FEV₁) and weight gain . In contrast, its closest structural analog VRT-532 (4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol) has been characterized exclusively as a research tool compound; it moderately activates CFTR short-circuit current and strongly potentiates forskolin-mediated current in Ussing chamber studies, but no clinical development path has been reported . This divergence is not attributable solely to potency—VRT-532 binds directly to ΔPhe508-CFTR and modifies its ATPase activity—but rather reflects the integrated pharmacological profile of VX-770 including oral bioavailability, metabolic stability, and safety that enabled successful clinical translation .

clinical translation FDA approval drug procurement CFTR modulator

Broad Off-Target Selectivity

In a comprehensive selectivity panel encompassing 160 molecular targets including the GABAₐ benzodiazepine receptor, VX-770 demonstrated no significant activity at any target tested . This broad selectivity profile is particularly important when contrasted with genistein, a naturally occurring isoflavone CFTR potentiator that also acts as a tyrosine kinase inhibitor, estrogen receptor modulator, and topoisomerase inhibitor at concentrations overlapping its CFTR-potentiating range. The clean selectivity of VX-770 ensures that CFTR potentiation can be attributed unambiguously to on-target pharmacology, a critical requirement for both mechanistic studies and drug discovery screening cascades.

selectivity off-target profiling drug safety CFTR specificity

Thermal Stabilization of G551D-CFTR

VX-770 (2 μM) conferred significant protection to the G551D-CFTR mutant protein against thermal denaturation in solubilized microsome preparations, as measured by the formation of SDS-resistant aggregates and disappearance of monomeric CFTR band in thermal stability assays . This protective effect was selective for the G551D gating mutant and was not observed for ΔF508-CFTR with VX-770 treatment, correlating with the clinical observation that VX-770 monotherapy produces robust lung function improvement in G551D patients but not in F508del homozygotes . The thermal stabilization mechanism provides a biophysical explanation for VX-770's mutation-selective clinical efficacy and distinguishes it from other potentiators such as genistein, for which comparable thermal protection data are not established.

thermal stability G551D-CFTR protein stabilization mechanism of action

Ortholog-Specific Potentiation

VX-770, along with five other CFTR potentiators (NPPB, GlyH-101, P1, P2, P3), exhibited ortholog-specific behavior, potentiating human CFTR (hCFTR), murine CFTR (mCFTR), and Xenopus CFTR (xCFTR) with significantly different efficacies . The differential response across species orthologs has direct implications for experimental model selection: VX-770 robustly potentiates hCFTR but shows substantially reduced or absent efficacy on mouse F508del-CFTR, as independently confirmed in studies where ivacaftor was without effect on the mouse F508del-CFTR chloride channel at all concentrations tested . This ortholog specificity is not a general property of all potentiators—genistein, for instance, retains activity across species—and therefore represents a procurement-critical characteristic of VX-770 that dictates which in vivo model systems can be validly employed.

species selectivity ortholog pharmacology CFTR model systems drug discovery

Phosphorylation-Independent Potentiation

In a mechanistic head-to-head comparison using a novel R-D phosphorylation assay coupled with Ussing chamber electrophysiology, both VX-770 and VRT-532 were found to potentiate CFTR activity without increasing Regulatory Domain (R-D) phosphorylation, in contrast to UC(CF)-152, which stimulated robust R-D phosphorylation and directly activated CFTR currents . VRT-532 moderately activated CFTR short-circuit current and strongly potentiated forskolin-mediated current, whereas VX-770 stimulated channel activity even in the absence of cAMP stimulation in BHK cells, indicating subtle but mechanistically meaningful differences between the two pyrazole-phenol congeners . This classification places VX-770 and VRT-532 in the same broad mechanistic category (phosphorylation-independent potentiators) while distinguishing them from activator-class compounds, providing a framework for selecting the appropriate tool compound based on the specific signaling context under investigation.

mechanism of action CFTR modulation R-D phosphorylation potentiator classification

VX-770: Research & Procurement Scenarios


Gold-Standard HTS Positive Control

VX-770 serves as the indispensable positive control for any HTS campaign seeking to identify novel CFTR potentiators. With well-characterized EC₅₀ values of 100 nM (G551D-CFTR) and 25 nM (F508del-CFTR) in recombinant FRT cells, and 236 nM in primary human bronchial epithelial (HBE) cells carrying the G551D/F508del genotype, VX-770 provides a reproducible, quantitative benchmark for assay validation and hit triaging . Its ~70-fold potency advantage over genistein ensures that screening windows are maximized at low nanomolar concentrations where off-target effects are minimal, while its clean selectivity profile against 160 targets eliminates false positives arising from polypharmacology . Procurement of authenticated VX-770 (CAS 121911-71-5, purity ≥95%) is essential for establishing assay QC parameters, calculating Z'-factor, and normalizing inter-plate variability.

Reference for Translational CFTR Research

Research programs with translational aspirations—including investigator-initiated clinical studies, IND-enabling preclinical packages, and biomarker qualification efforts—must procure VX-770 as their reference CFTR potentiator because it is the only compound in its structural class with FDA-approved clinical efficacy data . Data generated with VRT-532 or genistein cannot be directly extrapolated to predict human clinical response, as evidenced by VX-770's successful Phase 3 outcomes (significant FEV₁ improvement in G551D patients) versus the absence of any clinical development for VRT-532 . Furthermore, VX-770's demonstrated ability to protect G551D-CFTR from thermal denaturation at physiological temperature provides a biophysical mechanistic rationale supporting its clinical efficacy that is not established for alternative potentiators .

Pharmacological Tool for CFTR Gating Studies

In patch-clamp and Ussing chamber electrophysiology experiments designed to probe CFTR gating kinetics, VX-770 is the preferred potentiator due to its well-defined mechanism: it increases channel open probability (Po) of G551D-, F508del-, and wild-type CFTR by approximately 6-fold, 5-fold, and 2-fold respectively, without requiring Regulatory Domain phosphorylation . This phosphorylation-independent mechanism distinguishes VX-770 from activator-class compounds like UC(CF)-152, enabling researchers to isolate the contribution of nucleotide-binding domain dimerization and ATP hydrolysis to CFTR gating from PKA-mediated regulatory events . The availability of detailed single-channel kinetic data for VX-770, including relaxation time constants (τon ≈ 6.7 s, τoff ≈ 361 s for wild-type CFTR), supports quantitative modeling of CFTR gating cycles .

Validating Human CFTR Model Systems

The pronounced ortholog selectivity of VX-770—robust potentiation of human CFTR but negligible activity on mouse F508del-CFTR—makes it an essential reagent for characterizing and validating humanized CFTR model systems . Procurement of VX-770 is mandatory for: (1) confirming that genetically engineered human CFTR-expressing cell lines or animal models respond appropriately to a clinically validated potentiator; (2) benchmarking the pharmacological fidelity of novel human CFTR expression systems (e.g., human CFTR transgenic mice, human airway organoids); and (3) serving as a species-selectivity reference standard when profiling novel potentiators across human, murine, and Xenopus CFTR orthologs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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